![molecular formula C19H21ClN2O4S B2409174 2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954684-05-0](/img/structure/B2409174.png)
2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties of Related Compounds
Synthesis and Characterization of Isoquinoline Derivatives
Studies on the structural aspects of isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been explored. These compounds exhibit interesting gel formation properties when treated with mineral acids and show enhanced fluorescence emission upon forming host–guest complexes with certain hydroxybenzenes. The research underlines the potential of such compounds in materials science, particularly in the development of novel fluorescent materials and gels for various applications (Karmakar et al., 2007).
Antiviral and Antiapoptotic Effects
Novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This underlines the potential therapeutic applications of such compounds in treating viral diseases through mechanisms that inhibit virus replication and prevent apoptosis in infected cells (Ghosh et al., 2008).
Cytotoxic Activity of Sulfonamide Derivatives
The synthesis and evaluation of sulfonamide derivatives for their anticancer activity have been reported. These compounds, including those with isoquinoline moieties, have shown promising cytotoxic activity against certain cancer cell lines. This suggests their potential as lead compounds for the development of new anticancer drugs (Ghorab et al., 2015).
Antimicrobial Agents
Research on new quinazolines as potential antimicrobial agents has been conducted, with some derivatives showing effective antibacterial and antifungal activities. Such studies indicate the role of isoquinoline and related compounds in the development of new antimicrobials to combat resistant strains of bacteria and fungi (Desai et al., 2007).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-27(24,25)22-10-9-14-3-6-17(11-15(14)12-22)21-19(23)13-26-18-7-4-16(20)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKBUERZSIVVOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.